Danuglipron

説明

Overview of Glucagon-Like Peptide-1 Receptor (GLP-1R) Biology and its Physiological Significance

Glucagon-like peptide-1 (GLP-1) is an incretin hormone, a type of gut peptide released from enteroendocrine L-cells in the intestine following food intake. wikipedia.orgahajournals.org It plays a crucial role in glucose homeostasis and metabolic regulation. jci.orgscholasticahq.com The physiological actions of GLP-1 are mediated through the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR) found in various tissues, including the pancreas, brain, gastrointestinal tract, heart, and kidneys. jci.orge-dmj.org

Activation of the GLP-1R on pancreatic β-cells stimulates insulin secretion in a glucose-dependent manner, meaning it primarily acts when blood sugar levels are elevated. wikipedia.orgacs.org This glucose dependency minimizes the risk of hypoglycemia. nih.gov Furthermore, GLP-1R activation suppresses the secretion of glucagon, a hormone that raises blood glucose levels. wikipedia.orgahajournals.org Beyond its effects on the pancreas, GLP-1 slows gastric emptying, which helps to reduce post-meal blood sugar spikes. wikipedia.orgmdpi.com In the central nervous system, GLP-1R activation in the hypothalamus and brainstem promotes satiety and reduces appetite, which can lead to decreased food intake and subsequent weight loss. jci.orgmdpi.com The multifaceted physiological effects of GLP-1R activation have made it a significant therapeutic target for metabolic disorders. dovepress.com

Evolution of GLP-1R Agonist Therapies: From Peptides to Small Molecules

The therapeutic potential of targeting the GLP-1R led to the development of GLP-1 receptor agonists (GLP-1RAs). The initial GLP-1RAs were peptide-based, designed to mimic the action of the endogenous GLP-1 hormone. nih.gov A significant challenge with native GLP-1 is its very short half-life of about two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.org

The first generation of GLP-1RAs, such as exenatide (approved in 2005) and liraglutide (approved in 2010), were injectable peptides engineered for a longer duration of action than native GLP-1. biochempeg.comclevelandclinic.org Subsequent developments led to even longer-acting injectable formulations, including once-weekly options like semaglutide and dulaglutide, which offered improved convenience. biochempeg.commcgill.ca

The success of these injectable peptide therapies spurred research into non-peptide, small-molecule GLP-1RAs. dovepress.com These small molecules represent a significant evolution in GLP-1-based therapies, aiming to overcome the limitations of injectable administration. scholasticahq.commdpi.com Unlike the large peptide molecules, small-molecule agonists are designed to be orally bioavailable. nih.gov

Rationale for Research into Oral Small-Molecule GLP-1R Agonists

The primary driver for developing oral small-molecule GLP-1RAs is to improve patient convenience and adherence. dovepress.comnih.gov Many patients prefer oral medications over injections, which can be a barrier to initiating and continuing therapy. nih.govrxmagazine.org Oral administration eliminates the need for injections and the associated training and potential discomfort. frontiersin.org

Furthermore, small molecules offer several potential advantages over their peptide counterparts:

Manufacturing and Stability: Small molecules can often be manufactured at a lower cost and may not require refrigeration, unlike some peptide-based therapies. scholasticahq.commdpi.com

Combination Therapy: Their oral formulation makes them more suitable for the development of fixed-dose combination tablets with other oral anti-diabetic or metabolic drugs. mdpi.comnih.gov

Pharmacokinetics: Small molecules can be designed to have different pharmacokinetic profiles, potentially offering more controlled and sustained receptor activation. scholasticahq.com

The development of the first oral peptide GLP-1RA, an oral formulation of semaglutide, demonstrated the demand and viability of oral GLP-1 therapies, further encouraging the pursuit of small-molecule alternatives. biochempeg.comrxmagazine.org

Positioning of Danuglipron within the Emerging Class of Oral GLP-1R Agonists

This compound emerged as a non-peptidic, small-molecule GLP-1R agonist developed by Pfizer. pfizer.comnih.gov It was designed to be taken as an oral tablet. pfizer.com Research indicated that this compound activates the GLP-1R through a unique binding site within the receptor's transmembrane domain, distinct from the binding site of native GLP-1 and its peptide analogues. nih.govportico.org This interaction was shown to be dependent on a specific tryptophan residue present in the primate GLP-1R. nih.gov

This compound was one of several oral small-molecule GLP-1RAs in development, alongside other candidates like orforglipron (Eli Lilly) and others. oaepublish.com The goal for these molecules was to offer efficacy in reducing blood sugar and body weight comparable to the established injectable GLP-1RAs, but with the convenience of an oral pill. scholasticahq.com

Clinical trials investigated this compound for the treatment of type 2 diabetes and obesity. pfizer.comnih.gov For instance, a Phase 2b trial in adults with obesity (without type 2 diabetes) showed that twice-daily this compound resulted in statistically significant reductions in body weight compared to placebo. pfizer.compharmexec.com Specifically, at 32 weeks, placebo-adjusted mean weight reductions ranged from -8% to -13%. pfizer.com

However, the development of the twice-daily formulation of this compound was discontinued due to high rates of gastrointestinal side effects and high discontinuation rates in clinical trials. pfizer.comtandfonline.com Pfizer then shifted focus to a once-daily, modified-release formulation to improve its tolerability profile. appliedclinicaltrialsonline.combiospace.com Ultimately, in April 2025, Pfizer announced the discontinuation of the entire this compound development program. pfizer.combiospace.com The decision was made after a review of all clinical data, which included a case of potential drug-induced liver injury in one participant, alongside input from regulators. pfizer.comclinicaltrialsarena.commedcitynews.com

Despite its discontinuation, the research and clinical data from the this compound program contribute valuable insights into the development, efficacy, and challenges of creating safe and effective oral small-molecule GLP-1R agonists. pfizer.comclinicaltrialsarena.com

Research Findings on this compound

Clinical Trial Efficacy Data

| Trial Phase | Population | Key Findings | Reference |

| Phase 2b | Adults with Type 2 Diabetes | At 16 weeks, this compound significantly reduced HbA1c (up to -1.16% vs placebo) and fasting plasma glucose. | nih.gov |

| Phase 2b | Adults with Obesity | At 32 weeks, demonstrated placebo-adjusted mean body weight reductions from -8% to -13%. | pfizer.com |

| Phase 1 | Japanese Adults with Type 2 Diabetes | After 12 weeks, HbA1c decreased by 1.57% and body weight decreased by 5.38 kg. | oaepublish.com |

特性

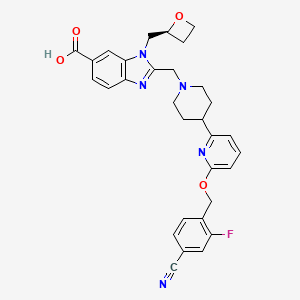

IUPAC Name |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBAKUMPISVZQP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101457 | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230198-02-2 | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230198-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danuglipron [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06882961 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUGLIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN9IUI24GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Danuglipron

Structural Basis of GLP-1 Receptor Activation by Small-Molecule Agonists

The activation of the GLP-1R, like other class B GPCRs, involves intricate conformational changes upon ligand binding. mdpi.comwikipedia.org These receptors possess a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helix bundle. mdpi.com While endogenous peptide hormones interact with both the ECD and the transmembrane domain (TMD), small-molecule agonists like danuglipron engage the receptor differently. pnas.orgmdpi.com

The GLP-1R exists in various conformational states, including inactive and active forms. preprints.orgresearchgate.net The transition between these states is a dynamic process influenced by ligand binding. Endogenous peptides, such as GLP-1, typically bind to the ECD, which then allows the N-terminus of the peptide to insert into the TMD, triggering a significant conformational change and receptor activation. mdpi.com

Small-molecule agonists, in contrast, often bind within a non-canonical orthosteric pocket located within the transmembrane domain. pnas.orgmdpi.com This binding site is a cleft formed by transmembrane helices and extracellular loops. researchgate.netmdpi.com For this compound, this pocket is situated deep within the transmembrane domain, distinct from the primary binding site of larger peptide agonists. acs.orgpnas.org Molecular dynamics simulations suggest that the binding of this compound assembles the extracellular portions of the transmembrane helices, potentially requiring a higher energy barrier to maintain a closed conformation of the binding pocket. preprints.org

While this compound binds to an orthosteric site, its discovery was facilitated by the use of a positive allosteric modulator (PAM) called BETP in high-throughput screening assays. patsnap.comresearchgate.net PAMs can lower the activation energy barrier of the receptor, making it easier to identify weak agonists. researchgate.net This suggests that the GLP-1R can be modulated allosterically to enhance agonist-induced signaling.

This compound itself functions as an agonist, directly activating the GLP-1R. Upon binding, it stabilizes an active conformation of the receptor, leading to the downstream signaling cascade, primarily through the Gαs/cAMP pathway. acs.orgmdpi.com This activation involves an outward movement of transmembrane helix 6 (TM6) and a reorganization of TM7, which facilitates ligand entry and G-protein coupling. mdpi.com Some small-molecule agonists exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment. mdpi.com this compound, however, has been shown to induce both cAMP and β-arrestin signaling pathways. researchgate.net

Cryo-electron microscopy (cryo-EM) has provided significant insights into the structural basis of this compound's interaction with the GLP-1R. acs.orgnih.gov Studies of a this compound analogue, PF-06883365, and this compound itself bound to the human GLP-1R have revealed the precise binding mode. acs.org

The cryo-EM structure shows that this compound binds within a pocket in the transmembrane domain. acs.org A crucial interaction involves a primate-specific tryptophan residue at position 33 (W33). nih.govacs.orgacs.org In the this compound-bound structure, W33 moves approximately 14 Å to close the top of the small-molecule binding pocket. acs.org This interaction is a key determinant of this compound's species selectivity, explaining its activity in primates but not in rodents. nih.govacs.orgnih.gov The carboxylic acid group on this compound's benzimidazole ring forms an important ion-pair interaction with an arginine residue at position 380 in the binding pocket, contributing to its potency. acs.org

Allosteric Modulation and Receptor Activation Mechanisms

This compound's Specificity and Affinity for the GLP-1 Receptor

The pharmacological profile of this compound is defined by its specific and high-affinity binding to the GLP-1R, which has been characterized through various binding assays.

Radioligand binding assays have been employed to determine the binding affinity of this compound for the GLP-1R. In competition experiments using [¹²⁵I]GLP-1 as the radioligand, this compound exhibited an inhibition constant (Ki) of 360 nM. nih.govacs.orgportico.org However, given that small molecules and large peptides bind to different regions of the receptor, a more relevant assessment was conducted using a radiolabeled small-molecule probe, [³H]PF-06883365, which is expected to bind in the same pocket as this compound. researchgate.net Using this probe, the affinity of this compound was determined to be significantly higher, with a Ki value of 80 nM. researchgate.net Another source reports a Ki of 51 nM. rcsb.org

| Radioligand | Ki (nM) | Cell Line |

| [¹²⁵I]GLP-1 | 360 | FAP-tagged human GLP-1R in CHO cells |

| [³H]PF-06883365 | 80 | CHO cells with high hGLP-1R expression |

Data sourced from multiple scientific publications. nih.govacs.orgportico.orgresearchgate.net

Competitive binding studies have compared the affinity of this compound to that of endogenous ligands and other established peptide agonists. These studies consistently show that while this compound is a potent agonist, its binding affinity, particularly when measured against peptide radioligands, is lower than that of peptide agonists like exenatide and liraglutide. nih.govacs.org

In assays using [¹²⁵I]GLP-1, the Ki of this compound (360 nM) was found to be 3900-fold higher than that of exenatide (Ki = 0.092 nM) and 82-fold higher than that of liraglutide (Ki = 4.4 nM). nih.govacs.org When using the small-molecule radioligand [³H]PF-06883365, the affinities of the peptide agonists were similar to those determined with the peptide radioligand, further highlighting the different binding sites and modes of interaction. researchgate.net

| Compound | Ki (nM) with [¹²⁵I]GLP-1 | Ki (nM) with [³H]PF-06883365 |

| This compound | 360 | 80 |

| Exenatide | 0.092 | Not specified, but similar to [¹²⁵I]GLP-1 value |

| Liraglutide | 4.4 | Not specified, but similar to [¹²⁵I]GLP-1 value |

This table compiles data from competitive binding assays. The different Ki values for this compound reflect the use of different radiolabeled probes that bind to distinct sites on the GLP-1 receptor. nih.govacs.orgresearchgate.net

Binding Kinetics and Equilibrium Dissociation Constants (Ki)

Downstream Signaling Pathways Elicited by this compound

Upon binding to the GLP-1R, this compound initiates a cascade of intracellular signaling events that are crucial for its therapeutic effects. These pathways are broadly categorized into G protein-dependent and G protein-independent signaling.

The primary and most well-characterized signaling pathway activated by GLP-1R agonists, including this compound, is the G protein-dependent pathway involving the stimulatory G alpha subunit (Gαs). nih.govmdpi.comencyclopedia.pub Binding of an agonist to the GLP-1R triggers a conformational change in the receptor, leading to the activation of Gαs. nih.govencyclopedia.pub This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.govmdpi.comencyclopedia.pub

The accumulation of intracellular cAMP is a critical second messenger that mediates many of the physiological effects of GLP-1R activation. mdpi.comencyclopedia.pubnih.gov In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion. mdpi.comencyclopedia.pub Research has shown that this compound effectively stimulates cAMP accumulation in cellular assays. nih.govresearchgate.net In Chinese hamster ovary (CHO) cells stably expressing the human GLP-1R, this compound demonstrated potent and full agonism in cAMP accumulation assays. acs.orgnih.gov Its potency, while significant, was found to be lower than that of peptide agonists like exenatide and liraglutide. nih.gov Specifically, in one study, the half-maximal effective concentration (EC50) for this compound in a cAMP assay was 13 nM, compared to 0.11 nM for exenatide and 0.95 nM for liraglutide. nih.gov Another report cites a cAMP production EC50 of 1.1 nM for this compound. probechem.com

Interestingly, the development of this compound involved a sensitized high-throughput screening strategy using a positive allosteric modulator (PAM) called BETP to identify initial weak agonists. acs.orgnih.gov As the chemical series was optimized, the resulting analogues, including this compound, showed increased potency and efficacy in stimulating cAMP accumulation even in the absence of the PAM. nih.gov

Table 1: In Vitro cAMP Accumulation Potency of GLP-1R Agonists

| Compound | Cell Line | EC50 (nM) |

|---|---|---|

| This compound | CHO-hGLP-1R (CS) | 13 nih.gov |

| Exenatide | CHO-hGLP-1R (CS) | 0.11 nih.gov |

| Liraglutide | CHO-hGLP-1R (CS) | 0.95 nih.gov |

Data represents the half-maximal effective concentration (EC50) for cAMP accumulation in a candidate selection (CS) Chinese hamster ovary (CHO) cell line stably expressing the human GLP-1 receptor.

In addition to G protein coupling, agonist-bound GPCRs can also engage with β-arrestin proteins (β-arrestin-1 and β-arrestin-2). nih.govmdpi.comencyclopedia.pub β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and it can also initiate its own distinct signaling cascades. mdpi.comencyclopedia.pubnih.gov The ability of a ligand to preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment) is known as biased agonism. mdpi.comfrontiersin.orgnih.gov

This compound has been characterized as a biased agonist, showing a preference for the Gαs-cAMP pathway over β-arrestin recruitment. acs.orgmdpi.comresearchgate.net In studies using PathHunter technology, this compound was found to be a partial agonist for the recruitment of β-arrestin-2, with a significantly lower potency and maximal effect compared to its activity on cAMP accumulation. probechem.comnih.gov Specifically, this compound's EC50 for β-arrestin-2 recruitment was 490 nM with a maximal effect of 36%, indicating a subtle bias for cAMP signaling relative to β-arrestin-1 recruitment. probechem.com

This biased agonism is a noteworthy feature, as minimizing β-arrestin engagement has been proposed as a strategy to enhance therapeutic efficacy and potentially reduce adverse effects associated with some GLP-1R agonists. nih.govmdpi.comnih.gov The theory is that reduced β-arrestin recruitment may lead to less receptor desensitization and internalization, thereby prolonging the signaling response. nih.govnih.gov Pathway bias analysis has supported that, relative to liraglutide, this compound exhibits a minor but statistically significant bias away from internalization and β-arrestin recruitment compared to its effect on cAMP. acs.orgnih.gov

Table 2: β-Arrestin Recruitment Profile of this compound

| Parameter | Value |

|---|---|

| β-Arrestin 2 Recruitment EC50 | 490 nM probechem.com |

| β-Arrestin 2 Recruitment Emax | 36% probechem.com |

| Signaling Bias | Favors cAMP over β-arrestin acs.orgmdpi.com |

Data from in vitro assays measuring β-arrestin 2 recruitment.

Agonist-induced β-arrestin recruitment typically leads to the internalization of the GLP-1R from the cell surface into endosomes. mdpi.combiorxiv.org This process serves to attenuate signaling and is followed by either receptor degradation or recycling back to the cell membrane (resensitization). encyclopedia.pub

Studies using human embryonic kidney (HEK) 293 cells stably expressing a fluorogen-activated protein (FAP)-tagged human GLP-1R have been employed to quantify this compound-induced receptor internalization. nih.govresearchgate.net These experiments confirmed that treatment with this compound does lead to GLP-1R internalization. acs.orgnih.gov However, consistent with its biased agonism profile, this compound was less potent at inducing internalization compared to peptide agonists like exenatide and liraglutide. biorxiv.org

Confocal microscopy studies visualizing a GFP-tagged human GLP-1R in HEK 293 cells further illustrated these dynamics. acs.orgnih.gov Stimulation with this compound for 30 minutes resulted in a noticeable intracellular accumulation of the receptor. nih.govbiorxiv.org Importantly, this internalization was shown to be reversible, with the receptor returning to the cell surface after a two-hour washout period, indicating that the receptor undergoes resensitization. nih.govbiorxiv.org This dynamic process of internalization and recycling is crucial for maintaining cellular responsiveness to the agonist over time.

G Protein-Independent Signaling: Beta-Arrestin Recruitment and Biased Agonism

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The discovery and optimization of this compound involved extensive structure-activity relationship (SAR) studies to identify the key chemical features responsible for its agonist activity and to refine its pharmacological properties. acs.orgoaepublish.comnih.gov

The development of this compound started from a high-throughput screening campaign that identified a series of fluoropyrimidine-based GLP-1R agonists. acs.orgnih.gov SAR studies focused on four main structural regions of the initial hit compounds: the piperidine ring, the benzyl ether, the 5-fluoro-pyrimidine, and the benzimidazole. acs.orgnih.gov

Key findings from these studies include:

Piperidine Ring: This six-membered ring was found to be optimal for GLP-1R agonism, although other similar rings like piperazine and cyclohexane also showed activity. acs.orgnih.gov

Benzyl Ether Substituent: The 4-chloro-2-fluoro-benzyl ether group was identified as being highly effective for activating the receptor. Small substituents (such as chloro, fluoro, or cyano) at the 4-position of this moiety provided the greatest potency. acs.orgnih.gov

Benzimidazole Moiety: Optimizing the substituent on the benzimidazole nitrogen was a particularly successful strategy for improving potency without negatively impacting physicochemical properties. acs.org

Carboxylic Acid Group: A crucial breakthrough was the incorporation of a carboxylic acid moiety. This addition led to significant gains in GLP-1R potency, improved off-target pharmacology, and reduced metabolic clearance, ultimately leading to the identification of this compound. acs.orgnih.govresearchgate.net

Cryogenic electron microscopy (cryo-EM) structures have provided further insight, revealing that this compound binds to a pocket within the transmembrane domain of the GLP-1R. nih.gov This binding mode is distinct from that of peptide agonists and relies on a primate-specific tryptophan residue (Trp33) for high-affinity interaction, explaining why this compound does not activate the rodent GLP-1R. probechem.comnih.gov

The iterative process of chemical modification and preclinical testing was central to the evolution of this compound. Early analogues identified from high-throughput screening were weak agonists. nih.gov Medicinal chemistry efforts focused on strategically placing polar groups to enhance GLP-1R agonism while minimizing increases in molecular weight. nih.gov

A significant leap in potency was achieved by modifying the substituent on the benzimidazole nitrogen. For instance, replacing a methyl group with a methylene-linked oxetane increased potency approximately 100-fold. acs.org This modification was a key step in the development of the final clinical candidate, this compound (PF-06882961), which emerged as a full agonist in the candidate selection cAMP assay with an EC50 of 13 nM. acs.org

The introduction of the carboxylic acid was another critical modification that enhanced potency. nih.gov SAR studies showed that analogues containing this acid group consistently had higher potency in cAMP assays compared to non-acid analogues. nih.gov This systematic optimization process, guided by preclinical assays, successfully transformed initial low-potency hits into a potent and orally bioavailable clinical candidate. acs.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound (PF-06882961) |

| Liraglutide |

| Exenatide |

| BETP (4-[3-(benzyloxy)phenyl]-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine) |

| JQ1 |

| O-Pom (O-linked pomalidomide) |

| tDHU (tolyldihydrouracil) |

| NTQ1062 |

| GDC-0068 |

| Semaglutide |

| Tirzepatide |

| Orforglipron (LY3502970) |

| HRS-7535 |

| Lotiglipron |

| GSBR-1290 (Aleniglipron) |

| CT-996 |

| ECC5004 (AZD5004) |

| Peptide 19 |

| CHU-128 |

| Boc-5 |

| Taspoglutide |

| RGT-075 |

| GS-4571 |

| OWL833 |

| HD-7671 |

| SRB107 |

Design Principles for Oral Bioavailability and Sustained Receptor Engagement

The development of this compound as an orally bioavailable small-molecule agonist for the glucagon-like peptide-1 receptor (GLP-1R) represents a significant undertaking in medicinal chemistry, given the inherent challenges of targeting Class B G protein-coupled receptors (GPCRs) with non-peptidic ligands. acs.orgresearchgate.net The design process was an iterative journey of optimization, focusing on enhancing potency, oral absorption, and durable interaction with the receptor to mimic the therapeutic effects of endogenous GLP-1. nih.govoaepublish.com

The discovery process began with a novel high-throughput screening (HTS) of millions of compounds, which identified a series of 5-fluoropyrimidine-based agonists. nih.govpatsnap.com These initial "hits" were weak, necessitating a sensitized assay to detect their activity. acs.org From this starting point, medicinal chemists embarked on a systematic structure-activity relationship (SAR) optimization to improve potency and drug-like properties. oaepublish.com

Several key structural regions of the initial hit molecule were targeted for modification: the piperidine ring, the benzyl ether, the pyrimidine core, and a benzimidazole moiety. nih.gov The piperidine ring was found to be optimal for GLP-1R agonism. acs.orgnih.gov Optimization of the benzyl ether substituent showed that small groups like chloro, fluoro, or cyano at the 4-position yielded the greatest potency. acs.orgnih.gov

A pivotal breakthrough in the design of this compound was the incorporation of a carboxylic acid group. nih.govacs.org This addition provided substantial gains in GLP-1R potency, improved the off-target pharmacology profile, and crucially, reduced metabolic clearance, which is a key factor for achieving adequate oral bioavailability. nih.govacs.org This strategic modification ultimately led to the identification of this compound (PF-06882961) as the clinical candidate. nih.gov Unlike the oral formulation of the peptide agonist semaglutide, which requires a gastric absorption enhancer, this compound was designed to be orally bioavailable in standard formulations. acs.orgresearchgate.netmdpi.com

For sustained receptor engagement, the design of this compound capitalized on a unique binding mechanism. Cryogenic electron microscopy (cryo-EM) structures revealed that this compound binds within a pocket of the GLP-1R that involves a primate-specific tryptophan residue (W33). acs.orgnih.gov This interaction is critical for the molecule's high potency. The structure also showed that the strategically added carboxylic acid motif forms a productive ion-pair interaction with an arginine residue (R380) in the receptor's binding pocket, further anchoring the molecule and stabilizing its engagement. acs.org Molecular dynamics simulations have indicated that this compound, as a balanced agonist, induces a receptor conformation that facilitates both G protein and β-arrestin signaling pathways. preprints.org The development efforts also included creating modified-release formulations to prolong the drug's pharmacokinetic profile, aiming for a more convenient once-daily dosing schedule. patsnap.compfizer.com

The following tables provide detailed research findings on the key structural modifications and resulting pharmacokinetic properties that underscore the design principles of this compound.

Interactive Data Tables

Table 1: Preclinical Pharmacokinetic Parameters of this compound

This table details the pharmacokinetic profile of this compound in preclinical species, which was essential for predicting its behavior in humans and confirming its potential as an oral drug.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Wistar Rat | 13 | 1.1 | 1.3 | 25 |

| Cynomolgus Monkey | 4.8 | 0.9 | 3.2 | 44 |

| Data sourced from the Journal of Medicinal Chemistry. nih.gov |

Table 2: Evolution of this compound through Structural Optimization

This table outlines the key structural changes made during the optimization process, transforming a weak initial screening hit into the potent clinical candidate, this compound.

| Compound Stage | Key Structural Features | Impact on Activity/Properties |

| Initial HTS Hit (Compound 2) | 5-fluoro-pyrimidine core, piperidine linker, benzyl ether group. | Weak GLP-1R agonism, requiring a sensitized assay for detection. nih.gov |

| Intermediate Optimization | - Piperidine ring confirmed as optimal. - Small substituents (Cl, F, CN) at position 4 of benzyl ether enhanced potency. acs.org | Gradual improvement in potency, guiding further SAR studies. |

| Final Candidate (this compound) | - Replacement of pyrimidine with a benzimidazole. - Addition of a carboxylic acid moiety. - 4-cyano-2-fluorophenyl)methoxy group. wikipedia.org | - Significant increase in potency. - Reduced metabolic clearance. - Achieved oral bioavailability without enhancers. - Enabled key interaction with R380 in the GLP-1R binding pocket. acs.orgnih.gov |

| Data sourced from the Journal of Medicinal Chemistry. acs.orgnih.gov |

Preclinical Pharmacodynamics and Efficacy Assessment in Model Systems

In Vitro Cellular Models for Assessing Danuglipron Activity

A variety of in vitro cellular models have been employed to investigate the activity of this compound at the molecular and cellular level. These models have been essential for understanding how the compound interacts with the glucagon-like peptide-1 receptor (GLP-1R) and elicits its downstream effects.

Cell-based reporter assays have been fundamental in the initial screening and characterization of this compound. These assays typically utilize cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been genetically engineered to express the human GLP-1R. nih.govresearchgate.net Activation of the GLP-1R by an agonist like this compound initiates a signaling cascade, most notably the production of cyclic adenosine monophosphate (cAMP). nih.gov

To enhance the sensitivity of these assays, particularly for identifying weak agonists, a positive allosteric modulator (PAM) has been used. nih.gov This approach lowers the activation energy barrier of the receptor, making it easier to detect agonist activity. nih.govresearchgate.net The functional activity of this compound has been confirmed in CHO cells stably expressing the human GLP-1R, where it stimulates cAMP accumulation. nih.govacs.org

HEK293 cells have also been instrumental in studying GLP-1R activation. researchgate.netbpsbioscience.com In one model, HEK293 cells were engineered to express a fluorogen-activated protein (FAP)-tagged human GLP-1R to quantify receptor internalization upon agonist treatment. researchgate.net this compound was shown to induce internalization of the FAP-GLP-1R. researchgate.net Another HEK293 cell line was developed to express firefly luciferase under the control of a cAMP response element (CRE), providing a luminescent readout for GLP-1R activation. bpsbioscience.combpsbioscience.com This cell line was validated using various GLP-1R agonists, including this compound, which induced a dose-dependent increase in luciferase activity. bpsbioscience.combpsbioscience.com

| Cell Line | Assay Type | Key Finding | Reference |

| CHO | cAMP Accumulation | This compound stimulates cAMP accumulation in cells expressing human and monkey GLP-1R. | nih.govacs.org |

| HEK293 | FAP-tagged GLP-1R Internalization | This compound induces internalization of the GLP-1 receptor. | researchgate.net |

| HEK293 | CRE-Luciferase Reporter | This compound causes a dose-dependent increase in luciferase activity, indicating GLP-1R activation. | bpsbioscience.combpsbioscience.com |

To understand the physiological effects of this compound, researchers have utilized primary cell cultures and immortalized cell lines that more closely mimic the target cells in the body. Pancreatic beta-cells, which are responsible for insulin secretion, are a key focus. The human pancreatic β-cell line 1.1B4 has been used to measure intracellular cAMP accumulation following GLP-1R activation by this compound. invivochem.com

The rat insulinoma cell line, INS-1, and its clone INS-1E, are widely used models for studying pancreatic beta-cell function. e-dmj.orgnih.govsigmaaldrich.com These cells are known to secrete insulin in response to glucose and are valuable for investigating the effects of compounds like this compound on insulin release. e-dmj.orgnih.govsigmaaldrich.com Studies have shown that INS-1 cells can be cultured under conditions of high glucose to model glucotoxicity and that they respond to GLP-1R agonists. nih.gov The INS-1E clone was specifically selected for its high insulin content and robust secretory response to glucose. sigmaaldrich.com While direct studies of this compound on INS-1 or INS-1E cells are not detailed in the provided context, these cell lines are standard tools for evaluating the function of GLP-1R agonists. plos.org

A critical function of GLP-1R agonists is their ability to enhance glucose-stimulated insulin secretion (GSIS). In vitro functional assays are performed to directly measure this effect. This compound has been shown to potentiate glucose-stimulated insulin release in non-clinical models. nih.govresearchgate.net These assays typically involve exposing pancreatic beta-cells (like the 1.1B4 cell line or isolated islets) to varying concentrations of glucose in the presence or absence of the test compound. invivochem.com The amount of insulin released into the culture medium is then quantified. Such experiments have demonstrated that this compound effectively enhances insulin secretion in a glucose-dependent manner, a key characteristic of an effective GLP-1R agonist. acs.orgnih.gov

Primary Cell Cultures and Immortalized Cell Lines in Signaling and Functional Studies (e.g., Pancreatic Beta-Cells, INS-1 cells)

In Vivo Animal Models for Investigating Pharmacological Effects

Animal models are indispensable for evaluating the systemic effects of a drug candidate, providing insights into its efficacy, and pharmacokinetics in a living organism.

Rodent models, particularly mice and rats, are commonly used in the early stages of in vivo drug development. mdpi.com However, a significant challenge with this compound is its species-specific activity. This compound does not effectively activate the rodent GLP-1R due to a single amino acid difference (serine instead of tryptophan at position 33) in the receptor. nih.govbiorxiv.org Consequently, this compound showed no improvement in glucose tolerance in standard C57BL/6 mice. nih.govacs.org The pharmacokinetics of this compound have been examined in male Wistar rats. nih.govresearchgate.net

To overcome the species-specificity issue, genetically modified mouse models have been developed. These "humanized" mice express the human GLP-1R (hGLP-1R), making them a suitable preclinical model for testing human-specific GLP-1R agonists like this compound. biorxiv.orggenoway.combiocytogen.com

In a humanized GLP-1R knock-in mouse model, this compound administration led to an improvement in glucose tolerance and a reduction in food intake. researchgate.netresearchgate.net Specifically, in genO-hGLP-1R and B-hGLP1R mice plus models, this compound improved glucose tolerance and increased plasma insulin levels following a glucose challenge. genoway.combiocytogen.comresearchgate.net These genetically modified models have been crucial in demonstrating the in vivo efficacy of this compound, which would not have been possible in wild-type mice. biorxiv.org Studies in these models have also shown that this compound can reduce body weight. researchgate.net

| Rodent Model | Key Characteristics | Effect of this compound | Reference |

| Wild-Type Mice (e.g., C57BL/6) | Express murine Glp-1r, which this compound does not effectively activate. | No improvement in glucose tolerance. | nih.govacs.org |

| Wistar Rats | Used for pharmacokinetic studies. | Pharmacokinetic parameters determined. | nih.govresearchgate.net |

| Humanized GLP-1R Mice (genO-hGLP-1R, B-hGLP1R plus, Glp1rS33W) | Express the human GLP-1R, making them responsive to human-specific agonists. | Improved glucose tolerance, increased insulin secretion, reduced food intake, and body weight. | researchgate.netbiorxiv.orgresearchgate.netgenoway.combiocytogen.comresearchgate.net |

Rodent Models (e.g., Mice, Rats)

Humanized GLP-1R Knock-in Mouse Models for Translatability Studies

This compound selectively activates the primate and human glucagon-like peptide-1 receptor (GLP-1R) but does not engage the rodent GLP-1R. acs.orgresearchgate.net This species-specific activity necessitated the development of a humanized GLP-1R (hGLP-1R) knock-in mouse model to enable in vivo preclinical studies. researchgate.netgenoway.com In this model, the murine GLP-1R extracellular domain is replaced with its human counterpart, allowing for the evaluation of human-specific GLP-1R agonists like this compound. genoway.com

In one study, this compound improved glucose tolerance and increased plasma insulin levels in the hGLP-1R mouse model during an intraperitoneal glucose tolerance test (IPGTT). genoway.comresearchgate.net Specifically, subcutaneous administration of this compound in these mice resulted in a significant reduction in blood glucose levels at multiple time points following a glucose challenge. researchgate.net

Non-Rodent Preclinical Models (e.g., Cynomolgus Monkeys)

Due to its lack of activity at the rodent GLP-1R, the cynomolgus monkey, a non-human primate, served as a critical non-rodent model for evaluating the preclinical pharmacodynamics of this compound. acs.orgnih.gov In vitro studies confirmed that this compound stimulates cyclic adenosine monophosphate (cAMP) accumulation in cells expressing human and monkey GLP-1Rs with comparable potency, validating the use of this model. acs.orgselleckchem.comresearchgate.net

Preclinical investigations in cynomolgus monkeys revealed that this compound potentiates glucose-stimulated insulin secretion. researchgate.netselleckchem.com Both intravenous and oral administration of this compound led to an enhancement of insulin release in an exposure-proportional manner during an intravenous glucose tolerance test (IVGTT). researchgate.net Furthermore, these studies demonstrated that this compound administration resulted in increased insulin levels, a reduction in plasma glucose, and a decrease in food intake in these primates. scholasticahq.commdpi.commdpi.com

The oral bioavailability of this compound was found to be low to moderate in cynomolgus monkeys and increased with the dose, which was sufficient for conducting preclinical efficacy and safety studies. acs.org

Methodologies for Assessing Glucose Homeostasis in Animals (e.g., IPGTT, IVGTT)

Standardized methodologies were employed to assess the impact of this compound on glucose homeostasis in preclinical animal models. These tests are crucial for evaluating the efficacy of potential anti-diabetic agents. d-nb.infoplos.orgfrontiersin.org

Intraperitoneal Glucose Tolerance Test (IPGTT): This test was utilized in the humanized GLP-1R knock-in mouse model. researchgate.netgenoway.comresearchgate.net Following administration of this compound or a vehicle, mice are given an intraperitoneal injection of glucose. researchgate.netgenoway.com Blood glucose levels are then measured at various time points to determine the rate of glucose clearance. genoway.comresearchgate.net In these studies, this compound-treated hGLP-1R mice showed a significant improvement in glucose tolerance compared to control groups. researchgate.netresearchgate.net Plasma insulin levels were also measured during the IPGTT, showing that this compound enhanced insulin secretion in response to the glucose challenge. researchgate.net

Intravenous Glucose Tolerance Test (IVGTT): The IVGTT was the chosen method for assessing glucose homeostasis in cynomolgus monkeys. acs.orgresearchgate.net In this procedure, a glucose solution is administered intravenously, and blood samples are collected to measure serum glucose and insulin concentrations over time. researchgate.net this compound, administered either via intravenous infusion or oral gavage, led to an increased rate of glucose disappearance (K-value) and enhanced glucose-stimulated insulin secretion during the IVGTT in these monkeys. researchgate.net The integrated glucose insulin (IGI) model, which describes the dynamic relationship between glucose and insulin during an IVGTT, can be scaled across species to help translate preclinical findings to clinical scenarios. diva-portal.org

Assessment of Food Intake and Energy Metabolism in Preclinical Animal Models

The effects of this compound on food intake and energy balance were evaluated in both humanized mouse models and cynomolgus monkeys. Agonism of the GLP-1R is known to suppress food intake and reduce body weight. nih.govmdpi.come-enm.org

In the hGLP-1R knock-in mouse model, subcutaneous administration of this compound resulted in a significant reduction in food intake at various time points post-dosing. researchgate.netresearchgate.net These anorectic effects were observed to be dependent on the presence of the humanized receptor. researchgate.net

Similarly, in cynomolgus monkeys, treatment with this compound led to a reduction in food intake. researchgate.netnih.govmdpi.com Once-daily subcutaneous administration of the compound for two days resulted in a noticeable decrease in daily food consumption compared to vehicle-treated animals. researchgate.net These findings in preclinical models were consistent with the known effects of GLP-1R activation on appetite regulation. scholasticahq.com

Table 1: Summary of this compound's Effects on Glucose and Food Intake in Preclinical Models

| Model | Test | Key Findings |

|---|---|---|

| Humanized GLP-1R Mouse | IPGTT | Improved glucose tolerance; Increased plasma insulin. researchgate.netgenoway.comresearchgate.net |

| Food Intake | Significant reduction in food consumption. researchgate.netresearchgate.net | |

| Cynomolgus Monkey | IVGTT | Potentiated glucose-stimulated insulin secretion; Increased glucose disappearance rate. acs.orgresearchgate.net |

Long-Term Pharmacological Effects and Target Tissue Responses in Preclinical Animal Models

Understanding the long-term effects of a drug candidate is crucial for predicting its sustained efficacy and safety profile. Preclinical studies provide initial insights into how target tissues respond to chronic exposure.

Sustained Receptor Activation and Potential Desensitization in Vivo

Sustained activation of G protein-coupled receptors, like the GLP-1R, can sometimes lead to receptor desensitization, a process where the receptor's response to a stimulus diminishes over time. This phenomenon is often mediated by β-arrestin recruitment, which leads to receptor internalization. acs.orgnih.govbiorxiv.org

In vitro studies have shown that this compound induces both cAMP signaling and β-arrestin recruitment. acs.orgresearchgate.net The recruitment of β-arrestin can lead to the internalization of the GLP-1R into endosomal compartments, which is a proposed mechanism impacting the duration of signaling and potential desensitization in preclinical models. nih.govbiorxiv.org

While chronic exposure to some GLP-1R agonists can promote receptor desensitization in vitro, in vivo studies with other agonists have shown that this does not necessarily translate to a loss of efficacy in glucose homeostasis. nih.gov For instance, even with evidence of in vitro desensitization, chronic administration of the GLP-1R agonist exendin-4 in mice did not lead to a significant downregulation of GLP-1R-dependent glucose control. nih.gov Specific long-term in vivo studies on this compound regarding receptor desensitization are not extensively detailed in the provided results.

Adaptive Responses of Target Tissues and Organs to Chronic this compound Exposure

Chronic administration of GLP-1R agonists can induce adaptive responses in various target tissues beyond the initial pharmacological effects. These can include changes in gene expression and cellular function in organs like the pancreas, adipose tissue, and the central nervous system. plos.orgnih.gov

Long-term GLP-1R agonism is generally associated with beneficial changes, including improved β-cell function and insulin sensitivity. mdpi.comnih.gov In the context of over-nutrition, chronic elevation of incretin signaling has been shown to improve hepatic and adipocyte function. plos.org While specific studies detailing the long-term adaptive tissue responses to chronic this compound exposure in preclinical models are limited in the search results, the sustained efficacy observed in clinical trials suggests that the compound maintains its therapeutic effects over time. pfizer.com The weight loss and glycemic control seen in longer-term clinical studies imply that significant tachyphylaxis, or rapid loss of effect, does not occur. pfizer.comnih.gov

The long-term effects of GLP-1R agonists often involve secondary benefits resulting from decreased body weight, such as improvements in blood pressure and insulin resistance. nih.gov

Exploration of Potential Pleiotropic Effects Beyond Primary Metabolic Control (e.g., Cardiovascular System in Animal Models)

Beyond its primary role in glycemic and metabolic regulation, preclinical research has begun to uncover the potential pleiotropic effects of this compound, particularly within the cardiovascular system. Studies utilizing animal models have provided initial evidence that this compound may confer direct cardioprotective benefits, independent of its effects on blood glucose and body weight.

Recent investigations have focused on the impact of this compound on cardiac remodeling, a pathological process involving changes in the heart's size, shape, and function, often in response to pressure overload. nih.gov In a murine model of cardiac hypertrophy and fibrosis induced by pressure overload from aortic banding, treatment with this compound was shown to mitigate the development of cardiac dysfunction and pathological remodeling. nih.gov This suggests a direct therapeutic potential for the compound in conditions associated with adverse cardiac remodeling.

The mechanisms underlying these cardioprotective effects appear to be linked to the activation of specific cellular signaling pathways. Research has demonstrated that this compound can enhance autophagy and reduce apoptosis in cardiac cells. nih.gov These effects are mediated through the promotion of AMP-activated protein kinase (AMPK) phosphorylation and an increase in the expression of Heat Shock Protein 70 (HSP70). nih.gov The pivotal role of the AMPK pathway was highlighted in studies using AMPKα2 knockout mice, where the cardioprotective effects of this compound were nullified. nih.gov This indicates that the AMPKα-HSP70 signaling axis is a key mediator of this compound's beneficial cardiac effects. nih.gov

Notably, these cardioprotective actions were observed to be independent of systemic metabolic changes, as no significant alterations in body weight or blood glucose levels were recorded in the this compound-treated groups in these specific cardiac studies. nih.gov This dissociation from its metabolic effects underscores the potential for this compound to exert direct effects on the cardiovascular system. nih.govglucagon.com While the broader class of GLP-1 receptor agonists is known for cardiovascular benefits, often linked to improvements in metabolic parameters, the findings for this compound point towards a more direct cardiac-specific mechanism. nih.govglucagon.comoaepublish.com

The following table summarizes the key findings from a preclinical study assessing the effects of this compound on cardiac remodeling in a mouse model of pressure overload.

Table 1: Effects of this compound on Gravimetric Parameters in a Mouse Model of Aortic Banding-Induced Cardiac Remodeling

| Treatment Group | Heart Weight / Body Weight (HW/BW) Ratio Change | Heart Weight / Tibia Length (HW/TL) Ratio Change |

| Sham Control | Baseline | Baseline |

| Aortic Banding (AB) Surgery | Significantly Increased | Significantly Increased |

| AB + this compound | Significantly Attenuated Increase | Significantly Attenuated Increase |

Data derived from a study investigating the effects of this compound on pressure overload-induced cardiac remodeling in mice. nih.gov

It is important to note that research in this area is ongoing. The species-specific differences in GLP-1 receptor expression and function between animal models and humans necessitate careful interpretation and further investigation to confirm these findings' applicability to human cardiovascular health. glucagon.com

Advanced Research Methodologies and Theoretical Frameworks in Danuglipron Research

Computational and Structural Biology Approaches

Computational and structural studies have provided profound insights into the molecular interactions governing danuglipron's activity, guiding its design and optimization.

Molecular docking and molecular dynamics (MD) simulations have been pivotal in elucidating the binding mechanism of this compound and its analogs to the GLP-1 receptor. Docking studies predict the preferred orientation and binding affinity of a ligand within the receptor's binding pocket. For instance, simulations have been used to analyze the binding of this compound to the GLP-1R, providing a static model of the key interactions. tandfonline.com

Following docking, MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability and conformational flexibility over time. tandfonline.comresearchgate.net These simulations can predict conformational changes that occur upon ligand binding, which is crucial for understanding agonist-induced receptor activation. tandfonline.com In the context of this compound research, supervised molecular dynamics (SuMD) has been employed to investigate the entire process of G-protein activation following this compound binding, revealing critical interactions, such as those between specific amino acid residues like D344 and R385, that facilitate the coupling of the Gs protein. elifesciences.orgelifesciences.org The stability of such complexes in simulations is often evaluated by metrics like the root-mean-square deviation (RMSD), where low values indicate a stable binding pose. researchgate.net

| Computational Technique | Application in this compound/GLP-1R Research | Key Findings |

| Molecular Docking | Predicting the binding mode and affinity of this compound and its analogs within the GLP-1R transmembrane domain. tandfonline.comnih.gov | Identified key interactions and guided the design of novel analogs by exploring the internal binding cavity. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the this compound-GLP-1R complex and simulating the conformational changes leading to receptor activation. tandfonline.comelifesciences.org | Confirmed stable binding of agonists and elucidated the process of G-protein coupling following this compound binding. elifesciences.orgresearchgate.net |

Before high-resolution experimental structures of the GLP-1R with small-molecule agonists were available, homology modeling was a critical tool. This technique involves building an atomic-resolution model of a target protein using a known experimental structure of a related homologous protein as a template. For the glucagon receptor family, homology models were used to enable initial structure-guided design and optimization efforts. nih.gov

The advent of cryogenic electron microscopy (cryo-EM) has revolutionized the study of GPCRs, providing unprecedented, high-resolution views of the GLP-1R in complex with various ligands. Cryo-EM structures have been determined for the GLP-1R bound to this compound (also known as PF-06882961) or its close analogs, revealing the precise molecular details of their interaction. portlandpress.comacs.org

These structures confirmed that small-molecule agonists like this compound bind within a deep pocket in the receptor's transmembrane domain (TMD), a site distinct from but overlapping with the binding site of native peptide agonists. acs.orgresearchgate.netbiorxiv.org A key finding from the cryo-EM structure of a this compound analogue (PF-06883365) was the movement of the tryptophan residue at position 33 (W33) of the receptor's extracellular domain by approximately 14 Å to "cap" the binding pocket, an interaction crucial for the agonist's high potency. acs.org A higher-resolution (2.5 Å) structure of this compound itself further clarified a critical ion-pair interaction between the molecule's carboxylic acid group and an arginine residue (R380) in the binding pocket. acs.org This structural information provides a definitive blueprint for understanding agonist binding and rational drug design. portlandpress.com

Homology Modeling and De Novo Drug Design Principles for Oral GLP-1R Agonists

In Vitro and Ex Vivo Assay Development for Oral GLP-1R Agonists

The identification and characterization of this compound were dependent on the development of specialized and highly sensitive assays capable of detecting and quantifying the activity of small-molecule GLP-1R agonists.

The discovery of the chemical series that led to this compound was made possible by a novel sensitized high-throughput screening (HTS) strategy. acs.orgnih.gov The GLP-1R has a high energy barrier for activation, making it difficult to identify weak initial hits from large compound libraries using standard functional assays. acs.org To overcome this, researchers at Pfizer developed a sensitized assay using a positive allosteric modulator (PAM) called BETP. acs.orgpatsnap.com

BETP covalently modifies a specific cysteine residue (Cys347) on the GLP-1R, which lowers the receptor's activation barrier. acs.org This sensitization enabled the detection of weak agonists that would otherwise have been missed. acs.orgnih.gov Using this approach, a library of 2.8 million compounds was screened, yielding a very low confirmed hit rate of just 0.013%. nih.govpatsnap.com From these few hits, a series of 5-fluoropyrimidine-based compounds emerged, which was subsequently optimized through medicinal chemistry to yield the potent oral agonist this compound. acs.orgnih.gov

| HTS Assay Parameter | Description | Finding |

| Assay Type | Sensitized cellular cAMP assay. acs.orgresearchgate.net | Enabled identification of weak agonists by lowering the receptor activation barrier. acs.org |

| Sensitizing Agent | BETP (a positive allosteric modulator). patsnap.com | Covalently modifies GLP-1R to increase sensitivity to agonists. acs.org |

| Library Size | 2.8 million compounds. nih.govpatsnap.com | A massive screening effort was required due to the difficulty of targeting the GLP-1R with small molecules. |

| Hit Rate | 0.013%. nih.govpatsnap.com | The low hit rate underscores the necessity of the sensitized assay approach. |

| Lead Series | 5-fluoropyrimidine derivatives. acs.orgnih.gov | This chemical scaffold was the starting point for the optimization program that led to this compound. |

A suite of advanced assays is used to characterize the pharmacological profile of GLP-1R agonists like this compound, confirming target engagement and quantifying binding kinetics.

FLIPR-based Calcium Assays: The Fluorescent Imaging Plate Reader (FLIPR) is used for cell-based functional assays that measure agonist-induced changes in intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov Since GLP-1R activation can lead to calcium mobilization, particularly in engineered cell lines that co-express specific G-proteins (like Gα15), this assay serves as a robust method for screening compounds and determining their potency. nih.govresearchgate.netgenscript.com

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique used to verify direct binding of a compound to its target protein within the complex environment of a cell. pelagobio.comresearchgate.net The principle is that ligand binding increases the thermal stability of the target protein. pelagobio.com In studies of GLP-1R agonists, CETSA has been used to demonstrate that a compound specifically binds to the GLP-1R by showing that the receptor is more resistant to heat-induced denaturation in the presence of the agonist. nih.govresearchgate.net This provides direct evidence of target engagement in a label-free, native context. nih.govpelagobio.com

Bio-Layer Interferometry (BLI): BLI is a label-free optical technique that measures molecular interactions in real-time. sartorius.com It is used to determine the binding kinetics of a ligand to its target, providing quantitative values for the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) or affinity can be calculated. nih.govsartorius.com BLI has been employed to confirm and quantify the direct binding of small-molecule agonists to the GLP-1R, offering crucial data on the strength and duration of the interaction. nih.govnih.gov

Microphysiological Systems (Organ-on-a-Chip) for Preclinical Evaluation

Microphysiological systems (MPS), commonly known as organ-on-a-chip (OoC) technology, represent a significant advancement in preclinical drug evaluation. microfluidics-innovation-center.comnih.gov These microfluidic devices are engineered to recapitulate the structure and function of human organs in vitro, offering a more physiologically relevant environment for testing drug efficacy, toxicity, and pharmacokinetics. microfluidics-innovation-center.comnih.gov For an oral GLP-1R agonist like this compound, several OoC models are particularly relevant.

Gut-on-a-Chip (GOC): These models are crucial for studying the oral absorption of drugs. GOC systems co-culture intestinal epithelial cells (like Caco-2) and other relevant cell types under fluid flow, creating a 3D architecture that mimics the intestinal villi. rsc.orgrsc.org This allows for the detailed investigation of intestinal permeability, transport mechanisms, and potential metabolism of orally administered compounds. mdpi.comnih.gov A GOC platform could be used to quantify the apparent permeability coefficient (Papp) of this compound and compare it with other compounds, providing insights into its absorption characteristics without the need for animal models. nih.govemulatebio.com

Multi-Organ-on-a-Chip (MOOC): The systemic effects of this compound involve interplay between multiple organs, primarily the gut, pancreas, and liver. MOOC platforms that link different organ models, such as a gut-liver-pancreas axis on a chip, can simulate complex physiological processes. nih.govharvard.edu For instance, a multi-organ system could model the oral uptake of this compound in a gut chip, its subsequent first-pass metabolism in a liver chip, and its ultimate effect on insulin secretion in a pancreas chip, all within a single integrated system. harvard.edu Such platforms are invaluable for studying multi-organ metabolic diseases like type 2 diabetes and evaluating the systemic efficacy and potential toxicity of drug candidates. nih.gov

Interactive Table: Relevance of Organ-on-a-Chip Models to this compound Research

| Organ-on-a-Chip Model | Key Features | Application in this compound Research |

|---|---|---|

| Gut-on-a-Chip | Mimics intestinal villi, fluid flow, and co-culture of intestinal cells. rsc.orgrsc.org | Assessing intestinal permeability, absorption rates, and potential gut-wall metabolism of oral this compound. nih.gov |

| Liver-on-a-Chip | Recreates liver sinusoid architecture and metabolic functions. | Evaluating hepatic metabolism and assessing the risk of drug-induced liver injury. nih.gov |

| Pancreas-on-a-Chip | Cultures pancreatic islets or beta cells in a 3D microenvironment. insphero.com | Studying the direct effects of this compound on glucose-stimulated insulin secretion and islet cell function. insphero.com |

| Multi-Organ-Chip (Gut-Liver-Pancreas) | Connects individual organ models to simulate systemic circulation and inter-organ crosstalk. nih.govharvard.edu | Modeling the entire pharmacokinetic and pharmacodynamic pathway from oral absorption to systemic therapeutic effect. harvard.edu |

Ex Vivo Tissue Explant Models for Functional Characterization

Ex vivo tissue explant models serve as an intermediate platform between in vitro cell cultures and in vivo animal studies. These models use fresh, intact tissue fragments cultured outside the body, thereby preserving the native cellular architecture, cell-cell interactions, and extracellular matrix components. nih.govplos.org This methodology is highly valuable for the functional characterization of drugs like this compound.

For studying a GLP-1R agonist, pancreatic and gastrointestinal tissue explants are of primary interest.

Pancreatic Tissue Explants: Culturing explants from pancreatic tissue allows for the direct assessment of a compound's effect on the pancreatic islets within their natural microenvironment. frontiersin.orgdiabetesjournals.org This approach can be used to study changes in insulin and glucagon secretion, beta-cell proliferation, and potential inflammatory or histopathological changes induced by a drug. diabetesjournals.orgamegroups.org Studies on human pancreatic explants have been used to investigate islet cell changes and the impact of factors like cold ischemia time, demonstrating the model's utility in analyzing tissue integrity and cell proportions. nih.gov

Gastrointestinal Explants: Explants from different sections of the gut (e.g., duodenum, jejunum) can be used to characterize receptor distribution and binding. For example, ex vivo autoradiography using a radiolabeled GLP-1R agonist on porcine gastrointestinal tissue has been employed to quantify receptor density and occupancy, providing critical data on where the drug is likely to act. diva-portal.org Such models could be used to confirm the binding characteristics of this compound in specific intestinal regions.

These explant models provide a powerful tool for the functional characterization of this compound by offering a system that closely mirrors the complex tissue environment of target organs. nih.govplos.org

Theoretical Considerations for Oral Peptide Mimetic Design and Optimization

The development of orally active GLP-1R agonists has been a major goal in metabolic disease research. While native GLP-1 is a peptide, this compound is a small, non-peptidic molecule designed to mimic the action of the peptide at its receptor. This "peptide mimetic" approach is guided by key theoretical considerations aimed at overcoming the fundamental challenges of oral drug delivery.

Overcoming Proteolytic Degradation Challenges in the Gastrointestinal Tract

A primary obstacle for oral administration of peptide-based therapeutics is their rapid degradation by proteolytic enzymes (e.g., pepsin, trypsin) in the stomach and small intestine. mdpi.combiochempeg.com These enzymes cleave the peptide bonds that form the backbone of proteins and peptides, inactivating them before they can be absorbed into the bloodstream. researchgate.net

This compound's design as a small, non-peptidic molecule is a fundamental strategy to circumvent this issue. Its chemical structure lacks the amide bonds that are substrates for proteolytic enzymes. This inherent resistance to enzymatic degradation in the gastrointestinal tract is a major advantage over peptide-based GLP-1RAs and is a core principle of its design as an orally available agent. nih.gov This contrasts with oral semaglutide, a peptide that required significant engineering and co-formulation to protect it from degradation. nih.gov

Strategies for Enhancing Intestinal Permeability and Absorption

Beyond enzymatic stability, a drug must be able to permeate the intestinal epithelium to reach systemic circulation. Large, hydrophilic molecules like peptides generally have poor membrane permeability. mdpi.com Strategies to enhance the absorption of oral peptides often involve co-formulation with permeation enhancers. For example, oral semaglutide is formulated with sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), an absorption enhancer that locally modifies the gastric environment to facilitate the peptide's absorption. nih.gov

This compound, as a traditional small molecule, was designed to have physicochemical properties that favor intestinal absorption without such aids. researchgate.net Key strategies in small-molecule design to enhance permeability include:

Optimizing Lipophilicity: Balancing water solubility with lipid solubility to allow the molecule to dissolve in intestinal fluid and also pass through the lipid bilayers of cell membranes.

Molecular Size: Keeping the molecular weight low generally favors passive diffusion across the intestinal barrier.

Structural Modifications: Incorporating specific chemical groups that can interact favorably with membrane transporters or reduce interaction with efflux pumps that actively remove drugs from cells.

This compound's design successfully incorporated these principles, resulting in a compound with oral bioavailability in standard formulations, a significant advantage that simplifies development and potential co-formulation with other oral therapies. researchgate.net

Interactive Table: Comparison of Oral GLP-1RA Design Strategies

| Feature | Oral Peptide (e.g., Semaglutide) | Oral Small Molecule (this compound) |

|---|---|---|

| Proteolytic Stability | Low intrinsic stability; requires protection from enzymes. biochempeg.com | High intrinsic stability; not a substrate for proteolytic enzymes. nih.gov |

| Intestinal Permeability | Inherently low; requires absorption enhancers (e.g., SNAC). nih.gov | Designed for passive diffusion; no enhancer required in standard formulations. researchgate.net |

| Formulation Strategy | Complex co-formulation with an excipient to enable absorption. nih.gov | Can be formulated as a traditional tablet (e.g., immediate or modified release). appliedclinicaltrialsonline.com |

| Chemical Nature | Large polypeptide chain. | Small, non-peptidic organic molecule. |

Designing for Sustained Systemic Exposure from Oral Administration

Achieving a consistent and sustained concentration of a drug in the bloodstream is critical for maintaining its therapeutic effect and improving patient compliance. For an oral drug, this is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Initial clinical studies with an immediate-release formulation of this compound required twice-daily dosing. businesswire.com

A key strategy to optimize its therapeutic profile was the development of a modified-release (MR) formulation . appliedclinicaltrialsonline.combusinesswire.com This advanced formulation is designed to alter the rate and location of drug release in the gastrointestinal tract, thereby smoothing the pharmacokinetic profile and extending the duration of action to allow for once-daily dosing. pfizer.com

In 2024, it was announced that a preferred once-daily MR formulation for this compound had been selected based on clinical trial data showing a favorable pharmacokinetic profile supportive of once-daily administration. appliedclinicaltrialsonline.compfizer.com This strategic shift from an immediate-release to a modified-release formulation aimed to improve the drug's tolerability and convenience, which are critical factors for a competitive profile in the oral GLP-1 market. businesswire.compharmexec.com This demonstrates a deliberate design process focused not just on the molecule itself, but on the drug product formulation to achieve sustained systemic exposure from oral administration. drugs.com

Q & A

Q. What is the mechanism of action of Danuglipron as a GLP-1 receptor agonist, and how does it compare to peptide-based GLP-1R agonists?

this compound acts as a small-molecule oral agonist of the GLP-1 receptor, stimulating insulin secretion and suppressing glucagon release. Unlike peptide-based agonists (e.g., liraglutide), it bypasses subcutaneous administration and leverages structural motifs to bind the receptor’s orthosteric site, enabling oral bioavailability . Preclinical studies in monkeys demonstrated dose-dependent glucose control and reduced food intake, aligning with its GLP-1R agonism .

Q. What were the primary endpoints and experimental design of the Phase 2b clinical trial (NCT04707313) evaluating this compound in obesity?

The Phase 2b trial was a randomized, double-blind, placebo-controlled study assessing weight reduction and safety in adults with obesity without type 2 diabetes. Cohorts received fixed titration schedules of this compound (80–120 mg twice daily) or placebo. Primary outcomes included percentage change in body weight and adverse event rates. The trial reported significant weight loss (up to −1.36 SMD for 120 mg) but high gastrointestinal adverse events (e.g., nausea: RR=5.5) .

Q. How does this compound’s pharmacokinetic profile influence dosing frequency and formulation development?

Initial twice-daily dosing was limited by tolerability, prompting Pfizer to develop a modified-release once-daily formulation. Pharmacokinetic studies (NCT06153758) in healthy adults showed sustained plasma concentrations supporting once-daily dosing, with no liver enzyme elevations observed in >1,400 participants . Dose optimization studies are ongoing to balance efficacy and tolerability .

Advanced Research Questions

Q. How do contradictory findings in this compound’s adverse event data (e.g., diarrhea rates) between subgroup and sensitivity analyses inform clinical trial design?

Meta-analyses revealed heterogeneity in diarrhea risk (I²=57% for 80 mg dose), resolved via sensitivity analyses showing significant increases (RR=5.72 for 80 mg). This highlights the need for stratified randomization in future trials to control for confounding variables (e.g., baseline GI conditions) and adaptive designs to refine dosing schedules .

Q. What methodological approaches address the dose-dependent paradox in this compound’s efficacy (e.g., weight loss vs. glycemic parameters)?

While 120 mg this compound showed greater weight reduction (−1.36 SMD), its impact on HbA1c was comparable to 80 mg (−0.84 vs. −1.00 SMD). Researchers should employ dose-response modeling and Bayesian adaptive trials to identify therapeutic windows maximizing weight loss without exacerbating adverse effects .

Q. How do structural modifications in this compound’s formulation impact receptor binding affinity and metabolic stability?

Crystallography studies (PDB-ID: 7LCK) revealed that this compound’s nitrile group and chlorine atom positioning enhance GLP-1R binding. Modified-release formulations aim to reduce Cmax-related side effects while maintaining AUC for sustained efficacy. Computational docking and in vitro assays (e.g., cAMP accumulation) are critical for optimizing bioavailability .

Q. What statistical tools are recommended for analyzing pooled data from this compound’s heterogeneous clinical trials?

Fixed-effects models are suitable for low-heterogeneity outcomes (e.g., HbA1c: I²=48%), while random-effects models (e.g., for diarrhea risk: I²=44%) account for variability across studies. Sensitivity analyses and meta-regression should adjust for covariates like background metformin therapy .

Methodological Considerations

Q. What criteria define optimal patient stratification in this compound trials to minimize adverse event variability?

Stratification by BMI, glycemic status (e.g., prediabetes vs. T2D), and GI history improves cohort homogeneity. Biomarkers like fasting plasma glucagon and HOMA-IR should be included to subgroup responders .

Q. How can preclinical toxicology data inform safety monitoring in this compound’s Phase 3 trials?

Repeat-dose toxicology studies in rats and monkeys established no-observed-adverse-effect levels (NOAEL) for this compound. Phase 3 protocols should prioritize liver function tests (ALT/AST) and ECG monitoring, given prior GLP-1RA associations with cardiovascular risks .

Q. What are the implications of this compound’s pharmacodynamic overlap with tirzepatide for combination therapy research?

this compound’s selective GLP-1R agonism contrasts with tirzepatide’s dual GLP-1/GIP action. Co-administration studies require factorial designs to assess synergistic effects on weight loss and mitigate overlapping adverse events (e.g., nausea) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||